3-(benzenesulfonyl)-N-(4-ethoxyphenyl)triazolo[1,5-a]quinazolin-5-amine
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Description
The compound is a complex organic molecule that likely belongs to the class of compounds known as triazoloquinazolines . These are polycyclic aromatic compounds containing a quinazoline moiety fused with a triazole ring .
Synthesis Analysis
Triazoloquinazolines can be synthesized through a variety of synthetic routes . Two typical modes of constructing these heterocyclic systems are cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles . Several unique methods are known, particularly for the synthesis of 1,2,3-triazolo[1,5-a]pyrazines and their benzo-fused quinoxaline and quinoxalinone-containing analogs .Chemical Reactions Analysis
Triazoloquinazolines can be obtained through a variety of synthetic routes . They can be constructed by cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .Scientific Research Applications
Nucleophilic Reactions and Degradations
3-Benzenesulfonyloxyalloxazine, a compound structurally related to 3-(benzenesulfonyl)-N-(4-ethoxyphenyl)triazolo[1,5-a]quinazolin-5-amine, has been studied for its reactions with various nucleophiles. These studies have revealed insights into the formation of different derivatives like esters, amides, and imidazoloquinoxalines, highlighting the chemical versatility and reactivity of such compounds (Hamby & Bauer, 1987).
Antimicrobial Properties
Research into derivatives of triazole, which share structural similarities with the compound , has demonstrated significant antimicrobial activities. This indicates the potential for developing new antimicrobial agents using such frameworks (Bektaş et al., 2007).
Structure-Activity Relationships
Investigations into triazoloquinazoline derivatives have provided valuable insights into their structure-activity relationships. These studies are crucial for understanding how changes in molecular structure impact biological activity, which is key in drug design and development (Francis et al., 1988).
Anticancer and Nematicidal Potential
A series of triazoloquinazoline derivatives has been synthesized and tested for their antimicrobial and nematicidal activities. Such research illustrates the potential of these compounds in developing treatments for diseases and pest control (Reddy, Kumar, & Sunitha, 2016).
Antihistaminic Activity
Research on triazoloquinazolin-5-ones, structurally related to this compound, has indicated their potential as H1-antihistaminic agents. This suggests the possibility of using similar compounds in developing new treatments for allergic reactions (Alagarsamy, Shankar, & Murugesan, 2008).
Tubulin Polymerization Inhibition and Anticancer Activity
Triazoloquinazoline derivatives have been studied for their ability to inhibit tubulin polymerization, a critical process in cancer cell division. This research demonstrates the potential of these compounds in anticancer therapies (Driowya et al., 2016).
Quality Control in Pharmaceutical Development
Developing quality control methods for triazoloquinazoline derivatives has been a focus in pharmaceutical research. This ensures the purity and efficacy of these compounds when used in medical applications (Danylchenko et al., 2018).
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-(4-ethoxyphenyl)triazolo[1,5-a]quinazolin-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O3S/c1-2-31-17-14-12-16(13-15-17)24-21-19-10-6-7-11-20(19)28-22(25-21)23(26-27-28)32(29,30)18-8-4-3-5-9-18/h3-15H,2H2,1H3,(H,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BASLLKVHWSGVOB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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